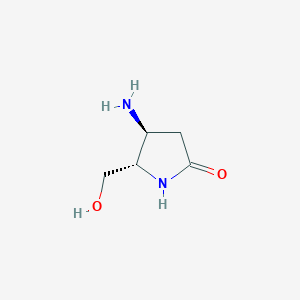
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 4S,5S-dihydroxyproline or DHP, is an amino acid derivative that has a unique structure and properties. In
Mécanisme D'action
The mechanism of action of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed that DHP exerts its biological effects through the modulation of collagen synthesis and degradation. DHP has been shown to stimulate the production of collagen and inhibit the activity of collagen-degrading enzymes, such as matrix metalloproteinases (MMPs). This mechanism of action may underlie the potential therapeutic effects of DHP in collagen-related diseases.
Effets Biochimiques Et Physiologiques
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DHP can stimulate the proliferation and differentiation of chondrocytes, which are the cells responsible for the maintenance and repair of cartilage tissue. DHP has also been shown to enhance the synthesis of extracellular matrix components, such as collagen, glycosaminoglycans, and proteoglycans. In addition, DHP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in collagen-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DHP is also relatively inexpensive compared to other amino acid derivatives. However, one limitation of DHP is its low bioavailability, which may limit its potential therapeutic applications. In addition, DHP may have limited solubility in certain solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the research on (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one. One direction is the further investigation of its potential therapeutic applications in collagen-related diseases, such as osteoarthritis and skin aging. Another direction is the development of new synthesis methods for DHP that can improve its bioavailability and solubility. Additionally, the use of DHP in the development of biomaterials for tissue engineering and regenerative medicine is an area of growing interest. Overall, the unique structure and properties of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one make it a promising compound for further research and development.
Méthodes De Synthèse
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One of the most common methods is the stereoselective synthesis of DHP from L-proline. This method involves the use of a chiral auxiliary to control the stereochemistry of the product. Another method is the enzymatic synthesis of DHP using proline hydroxylase, which is a natural enzyme that catalyzes the hydroxylation of proline to form DHP.
Applications De Recherche Scientifique
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DHP has been investigated as a potential drug candidate for the treatment of collagen-related diseases, such as osteoarthritis and skin aging. DHP has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In addition, DHP has been investigated for its potential applications in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
Propriétés
Numéro CAS |
195525-48-5 |
|---|---|
Nom du produit |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-4(3)2-8/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
Clé InChI |
YXKADSVMOZBVTO-IUYQGCFVSA-N |
SMILES isomérique |
C1[C@@H]([C@H](NC1=O)CO)N |
SMILES |
C1C(C(NC1=O)CO)N |
SMILES canonique |
C1C(C(NC1=O)CO)N |
Synonymes |
2-Pyrrolidinone,4-amino-5-(hydroxymethyl)-,(4S,5S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



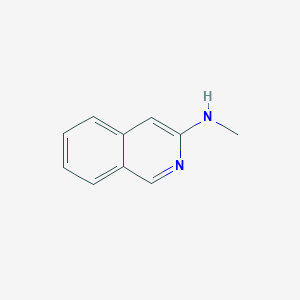
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


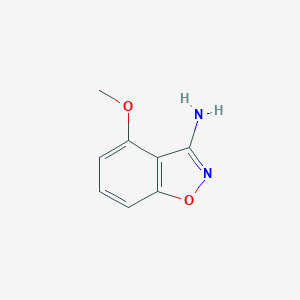
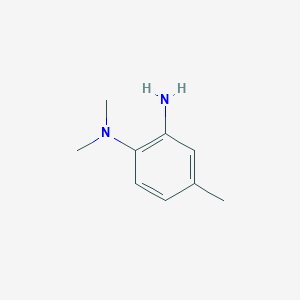
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
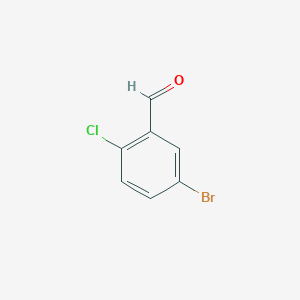
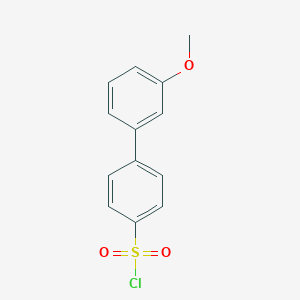
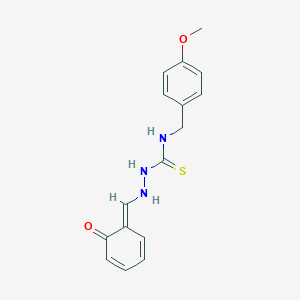
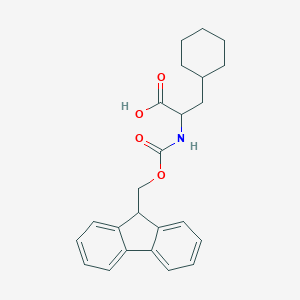
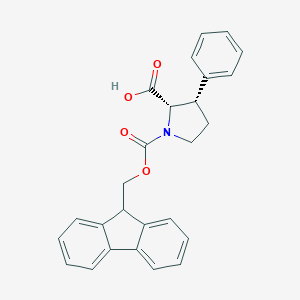
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)